

Chemical properties of Benzotriazol-1-yl-(2-iodophenyl)methanone

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Compound of Interest

Benzotriazol-1-yl-(2iodophenyl)methanone

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Technical Guide: Benzotriazol-1-yl-(2-iodophenyl)methanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of **Benzotriazol-1-yl-(2-iodophenyl)methanone**. This compound belongs to the class of N-acylbenzotriazoles, which are recognized as stable and versatile acylating agents in organic synthesis. The presence of an iodine atom on the phenyl ring offers a potential site for further functionalization, making it an attractive intermediate for the development of novel pharmaceutical compounds and other functional materials. This guide details a probable synthesis protocol, predicted physicochemical properties, and expected spectral data based on established chemical principles and data from analogous structures.

Introduction

N-acylbenzotriazoles are valuable reagents in organic chemistry, serving as efficient and stable alternatives to acyl chlorides for a variety of acylation reactions, including N-, C-, S-, and O-acylations. Their stability under ambient conditions and the mild reaction conditions required for their use make them particularly advantageous in complex syntheses. **Benzotriazol-1-yl-(2-**



iodophenyl)methanone is a specific derivative that incorporates an ortho-iodinated phenyl group. This structural feature is of significant interest in medicinal chemistry and materials science, as the carbon-iodine bond can be readily modified through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) to introduce diverse molecular fragments. This guide outlines the expected chemical behavior and provides a framework for the synthesis and characterization of this target molecule.

Chemical Properties and Reactivity

Benzotriazol-1-yl-(2-iodophenyl)methanone is expected to exhibit the characteristic reactivity of N-acylbenzotriazoles. The benzotriazole moiety serves as an excellent leaving group, facilitating the transfer of the 2-iodobenzoyl group to a wide range of nucleophiles.

Key Predicted Reactions:

- N-Acylation: Reaction with primary and secondary amines to form the corresponding amides.
- O-Acylation: Reaction with alcohols and phenols to yield esters.
- S-Acylation: Reaction with thiols to produce thioesters.
- C-Acylation (Friedel-Crafts type): Acylation of electron-rich aromatic and heterocyclic compounds in the presence of a Lewis acid catalyst.

The presence of the iodine atom is not expected to significantly interfere with the acylating ability of the molecule. However, it provides a reactive handle for subsequent modifications, which is a key feature for its application in combinatorial chemistry and drug discovery.

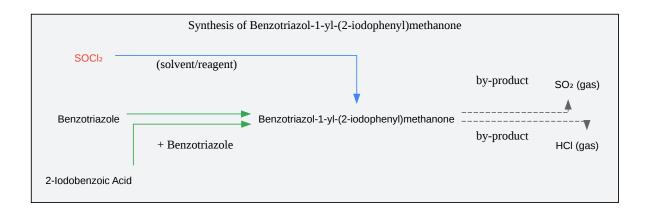
Synthesis

While a specific literature procedure for the synthesis of **Benzotriazol-1-yl-(2-iodophenyl)methanone** is not readily available, a reliable synthesis can be extrapolated from general methods for the preparation of N-acylbenzotriazoles. The most common and effective method involves the reaction of the corresponding carboxylic acid with benzotriazole in the presence of a coupling agent, such as thionyl chloride.



Experimental Protocol: Synthesis from 2-lodobenzoic Acid

Reaction Scheme:



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Figure 1: Reaction scheme for the synthesis of the target compound.

Materials:

- 2-Iodobenzoic acid
- 1H-Benzotriazole
- Thionyl chloride (SOCl₂)
- Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Brine
- Anhydrous sodium sulfate (Na₂SO₄)



Procedure:

- To a solution of 2-iodobenzoic acid (1.0 eq) in anhydrous DCM (or THF), add 1H-Benzotriazole (1.2 eq).
- Cool the mixture to 0 °C in an ice bath.
- Slowly add thionyl chloride (1.5 eq) dropwise to the stirred solution.
- Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress
 of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Upon completion, dilute the reaction mixture with DCM.
- Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
- Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
- The crude product can be purified by recrystallization (e.g., from an ethanol/water mixture) or by column chromatography on silica gel.

Physicochemical and Spectral Data (Predicted)

As no experimental data for **Benzotriazol-1-yl-(2-iodophenyl)methanone** has been found in the literature, the following properties are predicted based on the known data of similar N-acylbenzotriazoles and iodinated aromatic compounds.

Physicochemical Properties



Property	Predicted Value
Molecular Formula	C13H8IN3O
Molecular Weight	349.13 g/mol
Appearance	White to off-white solid
Melting Point	120-140 °C (Predicted range)
Solubility	Soluble in common organic solvents (DCM, THF, Acetone); Insoluble in water.

Spectral Data

The following spectral data are predicted and can be used as a reference for the characterization of the synthesized compound.

¹H NMR (Proton Nuclear Magnetic Resonance):

- Benzotriazole Protons: Multiplets in the range of δ 7.5-8.5 ppm. The four protons of the benzotriazole ring will likely appear as distinct signals.
- 2-lodophenyl Protons: Multiplets in the range of δ 7.2-8.0 ppm. The aromatic protons of the 2-lodophenyl group will show characteristic splitting patterns based on their coupling with adjacent protons.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

- Carbonyl Carbon: A signal is expected in the range of δ 165-175 ppm.
- Benzotriazole Carbons: Signals for the carbons of the benzotriazole ring are expected in the aromatic region (δ 110-150 ppm).
- 2-lodophenyl Carbons: Signals for the carbons of the 2-iodophenyl ring will also appear in the aromatic region. The carbon atom attached to the iodine will show a characteristic chemical shift, typically at a lower field (around δ 90-100 ppm).

IR (Infrared) Spectroscopy:



- C=O Stretch: A strong absorption band is expected around 1700-1750 cm⁻¹, characteristic of the carbonyl group in an N-acylbenzotriazole.
- C=C and C=N Stretches: Aromatic and triazole ring stretching vibrations are expected in the region of 1450-1600 cm⁻¹.
- C-I Stretch: A weak absorption may be observed in the fingerprint region.

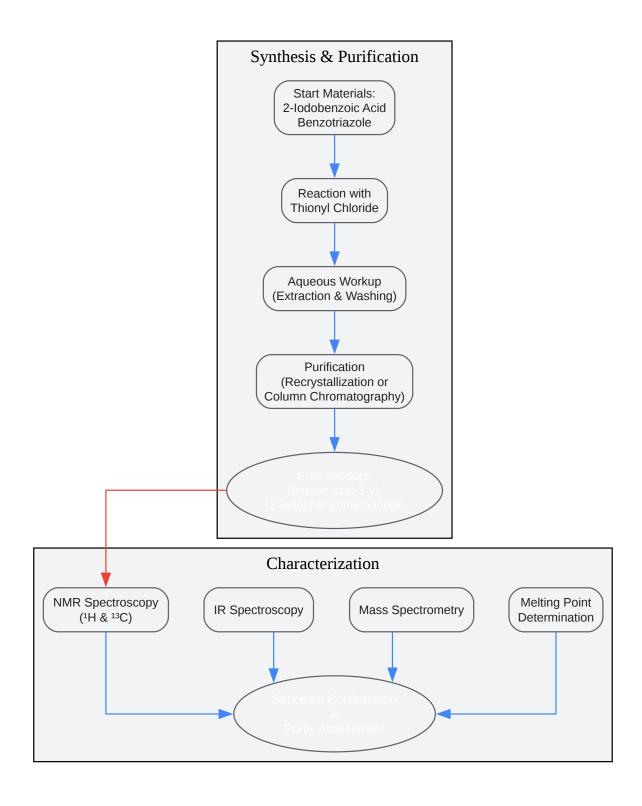
Mass Spectrometry (MS):

The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of the compound (m/z = 349.13). The isotopic pattern of iodine (127 is 100% abundant) will be distinct. Fragmentation patterns would likely involve the loss of the benzotriazole moiety.

Experimental Workflow and Logic

The general workflow for the synthesis and characterization of **Benzotriazol-1-yl-(2-iodophenyl)methanone** is outlined below. This logical progression ensures the successful synthesis and purification of the target compound, followed by rigorous structural confirmation.





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Figure 2: General workflow for synthesis and characterization.



Potential Applications in Drug Development

While no specific biological activities or signaling pathway involvement for **Benzotriazol-1-yl-(2-iodophenyl)methanone** have been reported, its structural features suggest several potential applications in drug discovery and development. The benzotriazole nucleus is a known pharmacophore present in various bioactive molecules. The 2-iodobenzoyl moiety can serve as a versatile scaffold for the construction of compound libraries through parallel synthesis, utilizing the C-I bond for diversification. This approach allows for the rapid exploration of structure-activity relationships (SAR) in the quest for new therapeutic agents.

Conclusion

Benzotriazol-1-yl-(2-iodophenyl)methanone is a synthetically accessible N-acylbenzotriazole with significant potential as a building block in medicinal chemistry and materials science. This technical guide provides a robust framework for its synthesis, purification, and characterization based on established chemical principles. The predicted physicochemical and spectral data herein should serve as a valuable reference for researchers working with this and related compounds. The versatility of the N-acylbenzotriazole group for acylation, combined with the potential for further modification at the iodo-position, makes this molecule a valuable tool for the development of novel chemical entities.

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